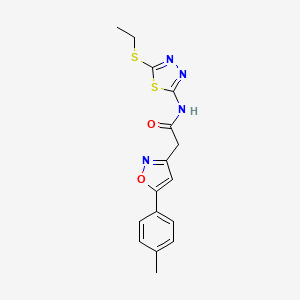

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-3-23-16-19-18-15(24-16)17-14(21)9-12-8-13(22-20-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZPWKUWAXDVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 411.579 g/mol. The compound features a thiadiazole moiety and an isoxazole ring, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that derivatives of the thiadiazole class exhibit significant anticancer properties. A study evaluated various 1,3,4-thiadiazole derivatives against cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The study employed MTT assays to assess cell viability and apoptosis induction through caspase activation pathways. Notably, compounds similar to the target compound demonstrated enhanced caspase activity in the MCF7 cell line, suggesting a mechanism for inducing apoptosis in cancer cells .

| Compound | Cell Line | Caspase Activation | IC50 (µM) |

|---|---|---|---|

| 4b (3-Cl) | MCF7 | Caspase 3, 9 | 12 |

| 4c (4-Cl) | MCF7 | Caspase 3, 9 | 10 |

| Target Compound | PC3 | TBD | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have shown efficacy against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. In vitro studies have demonstrated that similar compounds exhibit bacteriostatic effects against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific cellular targets:

- Caspase Pathway Activation : Induces apoptosis in cancer cells by activating caspases.

- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis.

- Receptor Interaction : Possible modulation of receptor activity affecting cellular signaling pathways.

Case Studies

Several studies have highlighted the promising potential of thiadiazole derivatives:

- Study on Anticancer Activity : A specific derivative was tested against multiple cancer cell lines showing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Research demonstrated that thiadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Synthetic Efficiency : Ethylthio-substituted thiadiazoles (e.g., 5g, 8a) are synthesized with moderate-to-high yields (68–88%), indicating robust coupling methodologies .

Antimicrobial and Antifungal Activity

- Compound 8a (): Exhibited superior antifungal activity against Rhizoctonia solani (EC50 = 33.70 µg/mL), outperforming hymexazol (EC50 = 67.10 µg/mL). The ethylthio and thiadiazinan groups likely contribute to membrane disruption .

- Compound 5a (): Demonstrated antibacterial activity against Xanthomonas oryzae (56% inhibition at 100 µg/mL), attributed to the synergistic effects of the thiadiazole and thiadiazinan moieties .

Anticancer Activity

- Compound 4y (): A structural analog with a p-tolylamino group showed potent cytotoxicity against MCF-7 (IC50 = 0.084 ± 0.020 mmol/L) and A549 (IC50 = 0.034 ± 0.008 mmol/L) cells. The acetamide linker and aromatic substituents are critical for DNA intercalation or enzyme inhibition .

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Thiadiazole rings are generally resistant to oxidative metabolism, enhancing in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.